N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide
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Overview
Description
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a piperidine ring, and a sulfonylbenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 6-methoxybenzo[d]thiazole-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with 4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine
- N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, N’-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and sulfonylbenzohydrazide group enhances its potential for diverse applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-14-4-3-11-25(13-14)31(27,28)17-8-5-15(6-9-17)20(26)23-24-21-22-18-10-7-16(29-2)12-19(18)30-21/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKIAPLWVANUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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